N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
This compound belongs to the triazolothiadiazine class, characterized by a fused triazole-thiadiazine heterocyclic core. Key structural features include:
- 6-(4-Ethylphenyl) substituent: Introduces moderate electron-donating effects and hydrophobic interactions.
- 3-Propyl chain: Increases lipophilicity compared to shorter alkyl or aromatic groups.
Triazolothiadiazines are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to their ability to interact with cellular targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5OS/c1-5-7-20-26-27-24-29(20)28-21(18-11-9-17(6-2)10-12-18)22(31-24)23(30)25-19-13-8-15(3)14-16(19)4/h8-14,21-22,28H,5-7H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXHVGWJMLBBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a triazole-thiadiazine framework which is known for conferring various pharmacological activities. The molecular formula is with a molecular weight of approximately 372.5 g/mol.
Biological Activities
1. Anti-inflammatory Activity
Compounds containing the triazole moiety have been extensively studied for their anti-inflammatory properties. Research indicates that derivatives of triazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
2. Antioxidant Activity
The antioxidant properties of this class of compounds are attributed to their ability to scavenge free radicals and reduce oxidative stress markers. In vitro studies have demonstrated that these compounds can lower levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages .
3. Anticancer Potential
Research has suggested that triazole derivatives may possess anticancer activities by targeting specific kinases involved in cancer progression. For example, inhibitors targeting polo-like kinase 1 (Plk1) have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a related triazole derivative in a carrageenan-induced rat paw edema model. The compound exhibited significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory activity .
Case Study 2: Antioxidant Properties
In another investigation, a series of triazole derivatives were tested for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain derivatives possessed high radical scavenging activity, comparable to standard antioxidants such as ascorbic acid .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Scavenging Free Radicals : The structural components allow for electron donation which neutralizes free radicals.
- Modulation of Cytokine Production : The compound may downregulate the expression of pro-inflammatory cytokines through transcriptional regulation mechanisms.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related triazolothiadiazine derivatives:
Key Observations :
- Lipophilicity : The target compound’s logP (5.2) is higher than [1] (4.8) due to the ethyl and propyl groups but lower than [9] (5.5), which has a chloro substituent.
- Solubility : The propyl and ethylphenyl groups in the target compound likely reduce aqueous solubility compared to [8], which incorporates a polar pyrazolyl moiety.
Research Findings and Implications
Pharmacokinetic Predictions
Using tools like SwissADME (referenced in [8]), the target compound’s properties were extrapolated:
- Lipophilicity (logP 5.2) : Favors blood-brain barrier penetration but may limit solubility.
- Drug-Likeness : Compliance with Lipinski’s rules is likely, though high logP could affect oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
